

An In-depth Technical Guide to 1-(1-acetylcyclopropyl)ethanone (1,1-Diacetylcyclopropane)

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Compound of Interest

Compound Name: *1,1-Diacetyl*cyclopropane

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Foreword

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of 1-(1-acetyl)cyclopropyl)ethanone, a versatile building block bearing the geminal diacetyl-substituted cyclopropane moiety. As Senior Application Scientists, our goal is to present not just a collection of data, but a cohesive narrative that explains the "why" behind the "how," offering field-proven insights into the synthesis, characterization, and strategic application of this valuable synthetic intermediate.

Nomenclature and Physicochemical Properties

The compound commonly known as **1,1-diacetyl**cyclopropane is systematically named 1-(1-acetyl)cyclopropyl)ethanone according to IUPAC nomenclature.^[1] Throughout this guide, both names will be used interchangeably for clarity.

Table 1: Physicochemical Properties of 1-(1-acetyl)cyclopropyl)ethanone

| Property | Value | Source |
|-------------------|---|---------------------|
| IUPAC Name | 1-(1-acetyl)cyclopropane | [1] |
| Synonyms | 1,1-Diacetyl(cyclopropane), Diacetyl(cyclopropane) | [1] |
| CAS Number | 695-70-5 | [1] |
| Molecular Formula | C ₇ H ₁₀ O ₂ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| Appearance | Oil | [2] |
| Boiling Point | 74.0-74.5 °C at 8 Torr | |
| Density | 1.0253 g/cm ³ at 30 °C | |

Strategic Synthesis of 1,1-Diacetyl(cyclopropane)

The synthesis of **1,1-diacetyl(cyclopropane)** is a multi-step process that requires careful planning and execution. A robust and scalable approach involves the initial construction of the cyclopropane ring with appropriate functional group handles, followed by their conversion to the desired acetyl groups.

Synthesis of the Precursor: Cyclopropane-1,1-dicarboxylic Acid

A logical and well-documented starting point is the synthesis of cyclopropane-1,1-dicarboxylic acid. The procedure detailed in *Organic Syntheses* provides a reliable method for obtaining this key intermediate.[\[3\]](#)

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid[\[3\]](#)

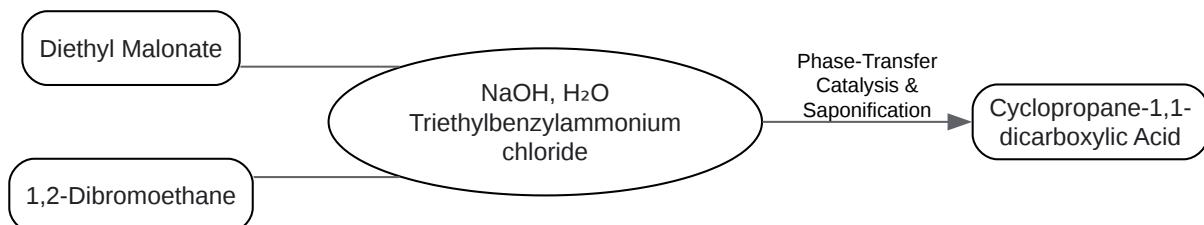
- Rationale: This method utilizes a phase-transfer catalyzed reaction between diethyl malonate and 1,2-dibromoethane in a strongly basic aqueous solution. The phase-transfer catalyst, triethylbenzylammonium chloride, is crucial for transporting the malonate anion from the aqueous phase to the organic phase where the alkylation reaction occurs. This one-pot

reaction, which includes the in-situ saponification of the ester groups, is efficient and avoids the difficult purification of the intermediate diethyl 1,1-cyclopropanedicarboxylate.

- Step-by-Step Procedure:

- To a vigorously stirred 50% aqueous sodium hydroxide solution, add triethylbenzylammonium chloride.
- To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.
- Stir the mixture vigorously for 2 hours. A moderate exotherm is expected.
- After the reaction, transfer the contents to a larger flask, cool to 15 °C, and carefully acidify with concentrated hydrochloric acid.
- Extract the aqueous layer multiple times with diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- The resulting residue is triturated with benzene to afford crystalline cyclopropane-1,1-dicarboxylic acid.

Diagram 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid



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Caption: Phase-transfer catalyzed synthesis of the key precursor.

Conversion to 1,1-Diacetylcyclopropane

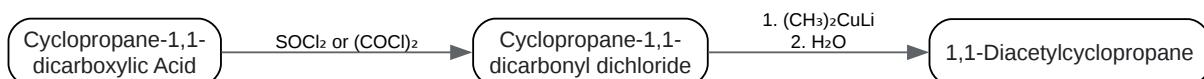
With the diacid in hand, the next stage involves the introduction of the two methyl groups to form the diketone. A standard and effective method is the conversion of the dicarboxylic acid to the corresponding diacyl chloride, followed by reaction with an appropriate organometallic reagent.

Experimental Protocol: Synthesis of **1,1-DiacetylCyclopropane**

- **Rationale:** The carboxylic acid groups are first converted to the more reactive acyl chlorides using a chlorinating agent like thionyl chloride or oxalyl chloride. This is a crucial activation step. The subsequent reaction with a soft organometallic reagent, such as a Gilman cuprate (lithium dimethylcuprate), is preferred over more reactive Grignard or organolithium reagents. Gilman reagents are known to react selectively with acyl chlorides to form ketones, with a lower propensity for over-addition to the ketone product to form a tertiary alcohol.[\[4\]](#)[\[5\]](#) [\[6\]](#)
- **Step-by-Step Procedure:**
 - **Formation of Cyclopropane-1,1-dicarbonyl dichloride:**
 - Suspend cyclopropane-1,1-dicarboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF).
 - Add oxalyl chloride or thionyl chloride dropwise at room temperature.
 - Stir the reaction mixture until the evolution of gas ceases and the solution becomes clear.
 - Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude diacyl chloride.
 - **Reaction with Lithium Dimethylcuprate:**
 - Prepare lithium dimethylcuprate (Gilman reagent) in a separate flask at low temperature (typically -78 °C) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).
 - Dissolve the crude cyclopropane-1,1-dicarbonyl dichloride in a dry, inert solvent.

- Add the solution of the diacyl chloride dropwise to the freshly prepared Gilman reagent at -78 °C.
- Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
- Purify the crude product by vacuum distillation or column chromatography to yield **1,1-diacetylcyclopropane**.

Diagram 2: Conversion of the Diacid to the Diketone



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Caption: Two-step conversion to the target diketone.

Spectroscopic Characterization

Unambiguous characterization of **1,1-diacetylcyclopropane** is essential for confirming its identity and purity. The following data represents a combination of experimentally observed and predicted spectroscopic features.

Table 2: Spectroscopic Data for 1-(1-acetyl)cyclopropyl)ethanone

| Technique | Data |
|------------------------|--|
| ¹ H NMR | Predicted chemical shifts (δ , ppm): 2.1-2.3 (s, 6H, 2 x COCH ₃), 1.2-1.4 (s, 4H, 2 x CH ₂ of cyclopropane). The singlet for the cyclopropyl protons is due to the high symmetry of the molecule. |
| ¹³ C NMR | Predicted chemical shifts (δ , ppm): ~205 (C=O), ~35 (quaternary C of cyclopropane), ~28 (CH ₃ of acetyl), ~18 (CH ₂ of cyclopropane). |
| Infrared (IR) | Strong absorption band around 1700-1720 cm ⁻¹ characteristic of a ketone C=O stretch. C-H stretching of the cyclopropane ring is expected around 3000-3100 cm ⁻¹ . ^[7] |
| Mass Spectrometry (MS) | Molecular ion peak (M ⁺) at m/z = 126. Key fragmentation would likely involve the loss of an acetyl group (CH ₃ CO, m/z = 43) to give a fragment at m/z = 83. ^[1] |

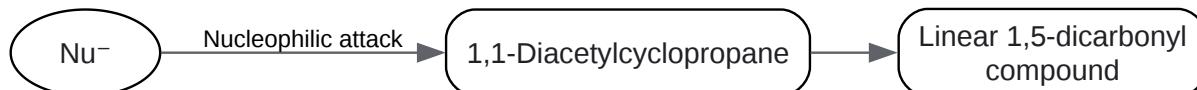
Reactivity and Synthetic Applications

The chemical behavior of **1,1-diacetyl cyclopropane** is dominated by the presence of the two electron-withdrawing acetyl groups on the strained cyclopropane ring, rendering it an electrophilic species.

Ring-Opening Reactions

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage by nucleophiles. This "donor-acceptor" cyclopropane character allows for ring-opening reactions, providing access to linear 1,5-dicarbonyl compounds.

Diagram 3: Nucleophilic Ring-Opening



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Caption: General scheme for nucleophilic ring-opening.

A Versatile Building Block in Drug Discovery

The cyclopropane motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. While specific examples detailing the direct use of **1,1-Diacetylcyclopropane** in late-stage drug synthesis are not abundant in publicly available literature, its potential as a precursor to more complex cyclopropane-containing scaffolds is significant. For instance, the ketone functionalities can be readily transformed into a variety of other functional groups (e.g., amines, alcohols, heterocycles), making it a versatile starting material.

The strategic introduction of a cyclopropane ring can:

- Enhance Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, improving its binding affinity to a target protein.
- Improve Metabolic Stability: The C-H bonds of a cyclopropane ring are generally less susceptible to metabolic oxidation compared to those in aliphatic chains.
- Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity and solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Several classes of antiviral drugs, including inhibitors of HIV protease and coronaviral 3C-like proteases, feature cyclopropane-containing moieties.^{[8][9][10][11][12]} The synthesis of these complex molecules often relies on the availability of functionalized cyclopropane building blocks. **1,1-Diacetylcylopropane** represents a readily accessible platform from which such elaborate structures can be constructed.

Conclusion

1-(1-acetylcylopropyl)ethanone is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its synthesis, while requiring a multi-step approach, is achievable through well-established and scalable methodologies. The unique

electronic and steric properties conferred by the gem-diacetyl cyclopropane motif make it an attractive starting point for the construction of more complex molecular architectures, particularly in the design of novel therapeutic agents where the strategic incorporation of a cyclopropane ring can lead to improved efficacy and a more favorable drug-like profile. This guide has provided a foundational understanding of this compound, intended to empower researchers and drug development professionals in their pursuit of innovative chemical solutions.

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